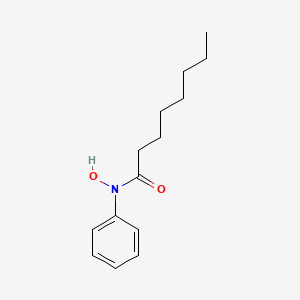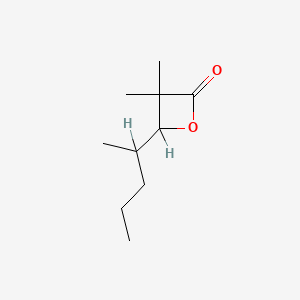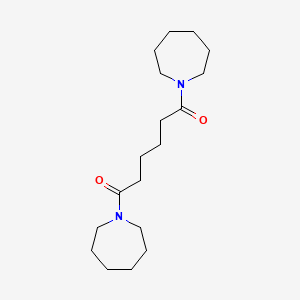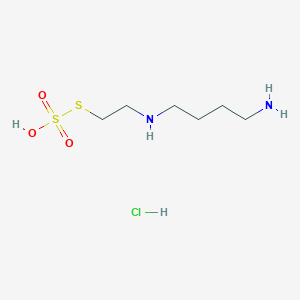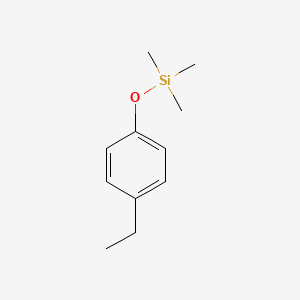
Silane, (4-ethylphenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-ethylphenoxy)trimethyl-: is an organosilicon compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.3455 g/mol . This compound is known for its unique chemical structure, which includes a silane group bonded to a 4-ethylphenoxy group. It is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-ethylphenoxy)trimethyl- typically involves the reaction of 4-ethylphenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:
4-ethylphenol+trimethylchlorosilane→Silane, (4-ethylphenoxy)trimethyl-+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound .
Industrial Production Methods: In industrial settings, the production of Silane, (4-ethylphenoxy)trimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Silane, (4-ethylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds.
Scientific Research Applications
Chemistry: Silane, (4-ethylphenoxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems .
Industry: Industrially, Silane, (4-ethylphenoxy)trimethyl- is used in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of Silane, (4-ethylphenoxy)trimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then react with other compounds to form stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Phenyltrimethylsilane
Comparison: Silane, (4-ethylphenoxy)trimethyl- is unique due to the presence of the 4-ethylphenoxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it offers enhanced performance in surface modification and adhesion applications .
Properties
CAS No. |
17993-90-7 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(4-ethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
KIEPAPDECCHXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


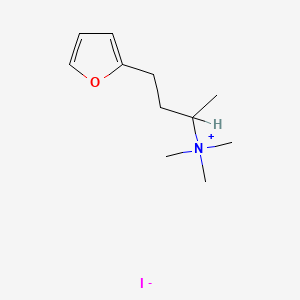

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
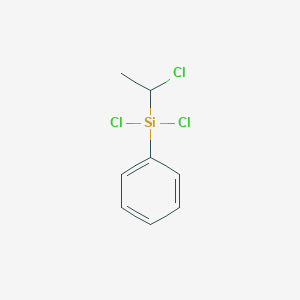
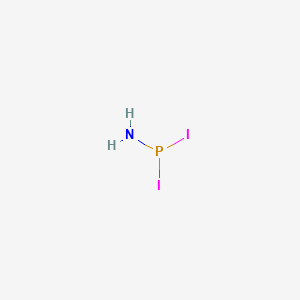
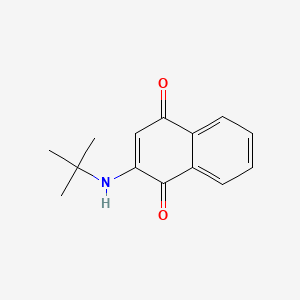
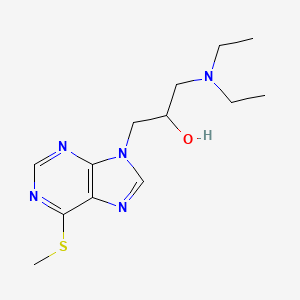
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
